2-Amino-1-(4-chlorophenyl)-4-(4-ethylphenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
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Overview
Description
2-Amino-1-(4-chlorophenyl)-4-(4-ethylphenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is a complex organic compound belonging to the quinoline family. This compound is characterized by its unique structure, which includes a quinoline core substituted with various functional groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 2-Amino-1-(4-chlorophenyl)-4-(4-ethylphenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate aldehydes, amines, and ketones under specific conditions. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing reaction parameters for large-scale synthesis.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents to form corresponding quinoline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and carbonitrile groups. Common reagents used in these reactions include acids, bases, and transition metal catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Amino-1-(4-chlorophenyl)-4-(4-ethylphenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
Compared to other quinoline derivatives, 2-Amino-1-(4-chlorophenyl)-4-(4-ethylphenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is unique due to its specific substitution pattern and functional groups. Similar compounds include other substituted quinolines, such as:
- 2-Amino-1-(4-chlorophenyl)-4-phenylquinoline
- 2-Amino-1-(4-bromophenyl)-4-(4-ethylphenyl)quinoline These compounds share a similar quinoline core but differ in their substituents, leading to variations in their chemical and biological properties.
Properties
CAS No. |
476483-64-4 |
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Molecular Formula |
C26H26ClN3O |
Molecular Weight |
432.0 g/mol |
IUPAC Name |
2-amino-1-(4-chlorophenyl)-4-(4-ethylphenyl)-7,7-dimethyl-5-oxo-6,8-dihydro-4H-quinoline-3-carbonitrile |
InChI |
InChI=1S/C26H26ClN3O/c1-4-16-5-7-17(8-6-16)23-20(15-28)25(29)30(19-11-9-18(27)10-12-19)21-13-26(2,3)14-22(31)24(21)23/h5-12,23H,4,13-14,29H2,1-3H3 |
InChI Key |
FXJBQYLWRIMUEM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C2C(=C(N(C3=C2C(=O)CC(C3)(C)C)C4=CC=C(C=C4)Cl)N)C#N |
Origin of Product |
United States |
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